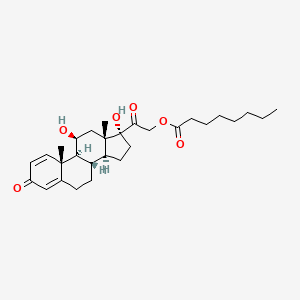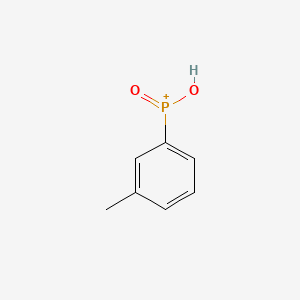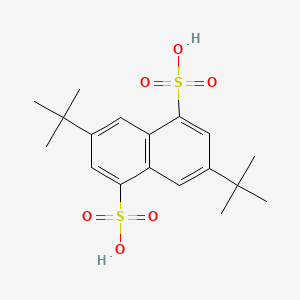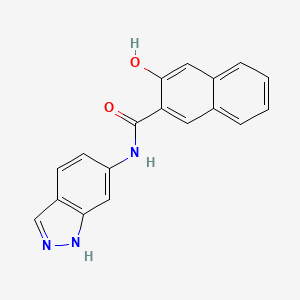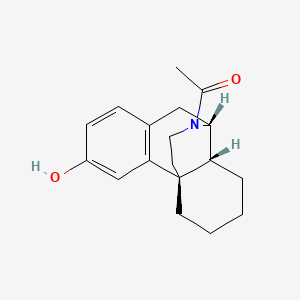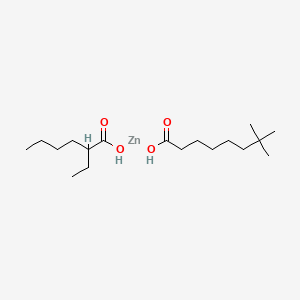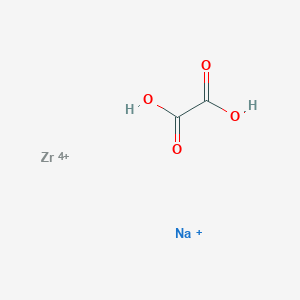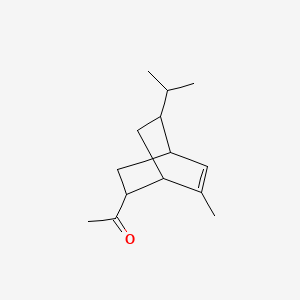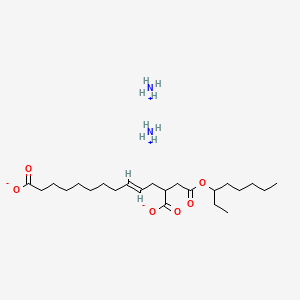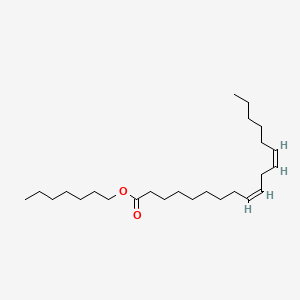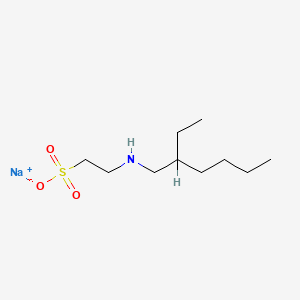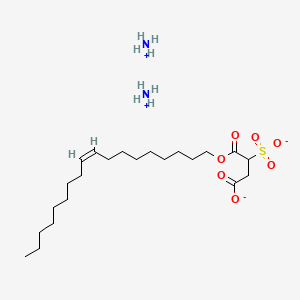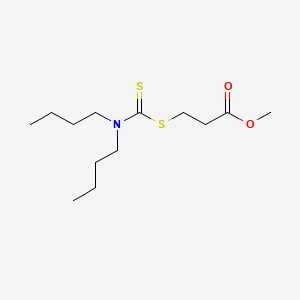
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate is a chemical compound with the molecular formula C13H25NO2S2 and a molecular weight of 291.47 g/mol . It is known for its unique structure, which includes a dibutylamino group and a thioxomethylthio group attached to a propanoate backbone.
Preparation Methods
The synthesis of Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate typically involves the reaction of dibutylamine with a thioxomethylating agent, followed by esterification with methyl propanoate. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxomethylthio group to a thiol group.
Scientific Research Applications
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can form hydrogen bonds and electrostatic interactions, while the thioxomethylthio group can participate in redox reactions. These interactions can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate can be compared with similar compounds such as:
Methyl 3-(diethylamino)propionate: This compound has a similar structure but with diethylamino instead of dibutylamino, leading to different chemical properties and reactivity.
Methyl 3-(dimethylamino)propionate: Another similar compound with dimethylamino, which affects its solubility and interaction with biological molecules. The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties.
Properties
CAS No. |
32750-89-3 |
|---|---|
Molecular Formula |
C13H25NO2S2 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
methyl 3-(dibutylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C13H25NO2S2/c1-4-6-9-14(10-7-5-2)13(17)18-11-8-12(15)16-3/h4-11H2,1-3H3 |
InChI Key |
HOZLJOUMYIBQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



